REACTION_CXSMILES
|
[NH2:1][C:2]1[N:7]=[C:6]([OH:8])[CH:5]=[CH:4][CH:3]=1.CO[CH:11](OC)[N:12]([CH2:16][CH2:17][CH3:18])[CH2:13][CH2:14][CH3:15]>C1(C)C(C)=CC=CC=1>[CH3:15][CH2:14][CH2:13][N:12]([CH:11]=[N:1][C:2]1[NH:7][C:6](=[O:8])[CH:5]=[CH:4][CH:3]=1)[CH2:16][CH2:17][CH3:18]
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Name
|
|
Quantity
|
8.3 g
|
Type
|
reactant
|
Smiles
|
NC1=CC=CC(=N1)O
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
COC(N(CCC)CCC)OC
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Name
|
|
Quantity
|
70 mL
|
Type
|
solvent
|
Smiles
|
C=1(C(=CC=CC1)C)C
|
Type
|
CUSTOM
|
Details
|
while stirring It
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
|
Details
|
.The whole is heated at 100° for 1/2 hour
|
Duration
|
0.5 h
|
Type
|
TEMPERATURE
|
Details
|
to cool
|
Type
|
CONCENTRATION
|
Details
|
is concentrated by evaporation under a water-jet vacuum
|
Type
|
FILTRATION
|
Details
|
the residue is filtered over 10 times the amount of Florisil
|
Type
|
ADDITION
|
Details
|
The fractions containing the product
|
Type
|
CONCENTRATION
|
Details
|
are concentrated by evaporation
|
Type
|
CUSTOM
|
Details
|
crystallised from n-hexane
|
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
CCCN(CCC)C=NC1=CC=CC(=O)N1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |